3-Acetoxy-4'-heptyloxybenzophenone
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Overview
Description
3-Acetoxy-4’-heptyloxybenzophenone: is an organic compound with the molecular formula C22H26O4. It is a derivative of benzophenone, characterized by the presence of an acetoxy group at the 3-position and a heptyloxy group at the 4’-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-4’-heptyloxybenzophenone typically involves the following steps:
Starting Materials: The synthesis begins with benzophenone as the core structure.
Alkylation: The heptyloxy group is introduced at the 4’-position through an alkylation reaction using heptyl bromide and a base like potassium carbonate.
Industrial Production Methods: Industrial production of 3-Acetoxy-4’-heptyloxybenzophenone follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Acetoxy-4’-heptyloxybenzophenone can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetoxy or heptyloxy groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Acetoxy-4’-heptyloxybenzophenone is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Industry: In the industrial sector, 3-Acetoxy-4’-heptyloxybenzophenone is used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and coatings with specific properties .
Mechanism of Action
The mechanism of action of 3-Acetoxy-4’-heptyloxybenzophenone involves its interaction with molecular targets such as enzymes or receptors. The acetoxy and heptyloxy groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism .
Comparison with Similar Compounds
3-Acetoxy-4’-methoxybenzophenone: Similar structure but with a methoxy group instead of a heptyloxy group.
4’-Heptyloxy-3-hydroxybenzophenone: Similar structure but with a hydroxy group instead of an acetoxy group.
Uniqueness: 3-Acetoxy-4’-heptyloxybenzophenone is unique due to the combination of acetoxy and heptyloxy groups, which impart distinct chemical and physical properties. This combination enhances its solubility, reactivity, and potential biological activity compared to its analogs .
Properties
IUPAC Name |
[3-(4-heptoxybenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O4/c1-3-4-5-6-7-15-25-20-13-11-18(12-14-20)22(24)19-9-8-10-21(16-19)26-17(2)23/h8-14,16H,3-7,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUUVSRILHKZFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641658 |
Source
|
Record name | 3-[4-(Heptyloxy)benzoyl]phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-10-4 |
Source
|
Record name | 3-[4-(Heptyloxy)benzoyl]phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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